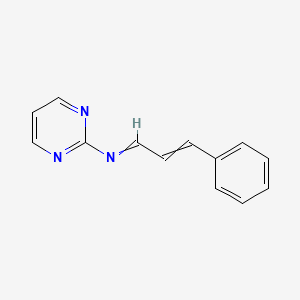
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is a chemical compound that belongs to the class of imines. This compound features a phenyl group attached to a prop-2-en-1-imine moiety, with a pyrimidin-2-yl substituent. The structure of this compound allows it to participate in various chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine typically involves the condensation of 3-acetylpyridine with an appropriate aldehyde, followed by cyclization and further functionalization. One common method involves the reaction of 3-acetylpyridine with benzaldehyde in the presence of a base such as sodium hydroxide to form the intermediate chalcone. This intermediate can then undergo cyclization with thiourea to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The phenyl and pyrimidine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
類似化合物との比較
Similar Compounds
3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one: A structurally similar compound with a pyridine instead of a pyrimidine moiety.
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2-thiol: Another derivative with a thiol group, exhibiting different biological activities.
Uniqueness
3-Phenyl-N-(pyrimidin-2-yl)prop-2-en-1-imine is unique due to its specific combination of phenyl, pyrimidine, and imine groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and exhibit multiple biological activities makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
821782-94-9 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
3-phenyl-N-pyrimidin-2-ylprop-2-en-1-imine |
InChI |
InChI=1S/C13H11N3/c1-2-6-12(7-3-1)8-4-9-14-13-15-10-5-11-16-13/h1-11H |
InChIキー |
RHUIWUIKBRPMMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC=NC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)
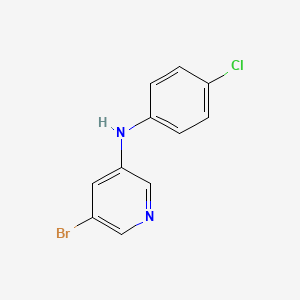
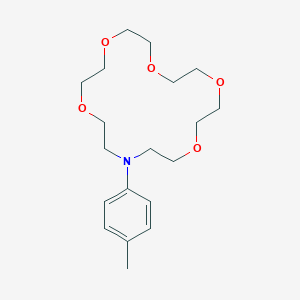
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)

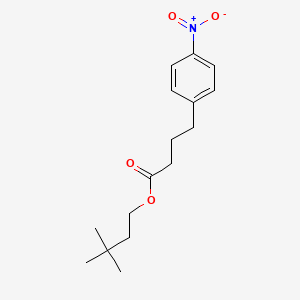
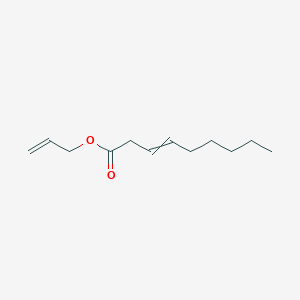
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
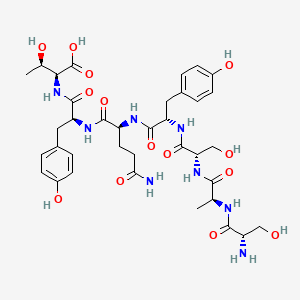
![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
